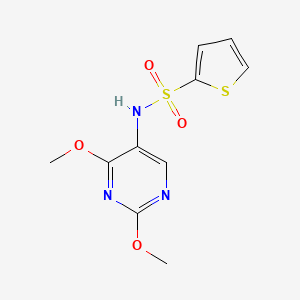
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide (DMTS) is a heterocyclic organic compound with the chemical formula C11H11N3O3S2. It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A common strategy for the synthesis of thiophene sulfonamides involves a p-methoxybenzyl (PMB) protection/deprotection approach . This involves nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides with different phenols under mild basic conditions .Molecular Structure Analysis
Thiophene derivatives are known for their geometric parameters, such as hyperpolarizability, chemical hardness, electronic chemical potential, electrophilicity index, ionization potential, and electron affinity . The frontier molecular orbitals were also determined for various intramolecular interactions that are responsible for the stability of the compounds .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene-based sulfonamides showed IC 50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II . Ki values were in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM against hCA-I, 74.88 ± 20.65 nM to 38.04 ± 12.97 µM against hCA-II .Applications De Recherche Scientifique
Antitumor and Antibacterial Applications
- A study by Hafez, Alsalamah, and El-Gazzar (2017) discusses the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, showing potent in vitro activity against human tumor cell lines and Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Detection and Discrimination in Chemical and Biological Sciences
- Wang et al. (2012) designed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols, with potential applications in environmental and biological sciences (Wang et al., 2012).
Non-Covalent Interactions and Nonlinear Optical Studies
- Shahid et al. (2018) conducted a study on Sulfadiazine-Ortho-Vanillin Schiff base, focusing on non-covalent interactions and solvent-dependent nonlinear optical studies, indicating potential applications in developing non-linear optical materials (Shahid et al., 2018).
Synthesis and Characterization for Biological Properties
- Chohan, Shad, and Nasim (2009) synthesized sulfonamide-derived compounds and their transition metal complexes, highlighting their antibacterial and antifungal activities (Chohan, Shad, & Nasim, 2009).
Herbicidal Activities and Biophore Models
- Ren et al. (2000) described biophore models of various sulfonamide derivatives, including triazolopyrimidinesulfonamide, and their herbicidal activities, indicating applications in pest management (Ren et al., 2000).
Synthesis of New Heterocyclic Compounds
- Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications (Azab, Youssef, & El-Bordany, 2013).
Mécanisme D'action
Thiophene-based sulfonamides, such as DMTS, have been found to inhibit carbonic anhydrase I and II isoenzymes isolated from human erythrocytes . The compounds inhibit the enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moiety play a significant role in the inhibition of the enzymes .
Safety and Hazards
While specific safety data for DMTS is not available, general safety data for thiophene indicates that it is highly flammable and harmful if swallowed . It can cause serious eye irritation . In case of skin contact, immediate washing with plenty of water is recommended . If swallowed, it is advised to rinse the mouth and seek medical attention .
Orientations Futures
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors .
Propriétés
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c1-16-9-7(6-11-10(12-9)17-2)13-19(14,15)8-4-3-5-18-8/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPHQWVFQKMTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

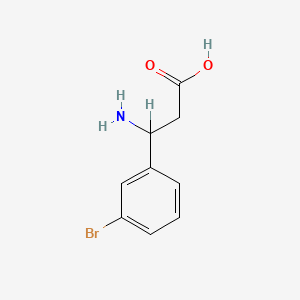
![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)
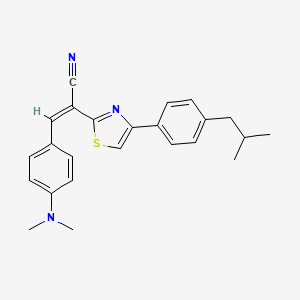
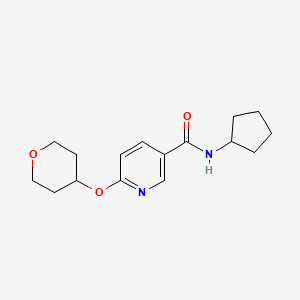
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2670882.png)

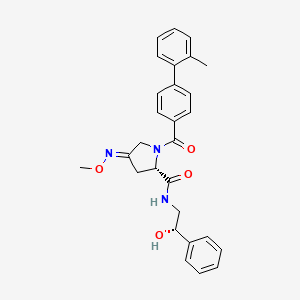
![2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2670885.png)
![3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2670886.png)
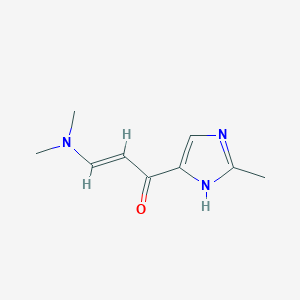

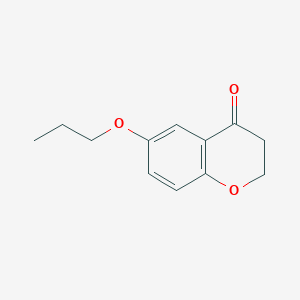
![(5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2670892.png)
![3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2670894.png)